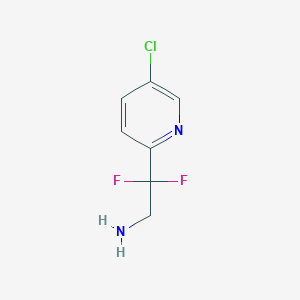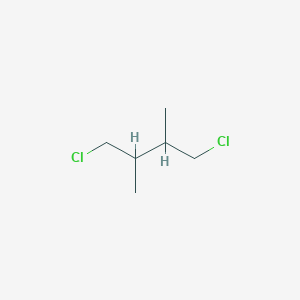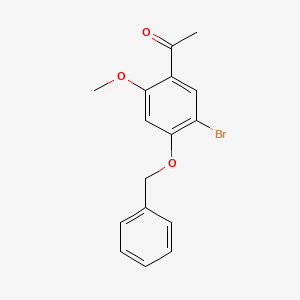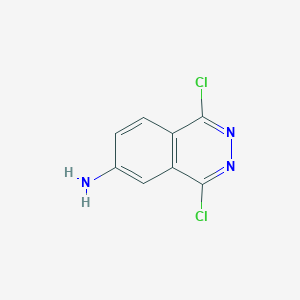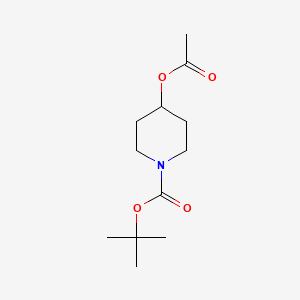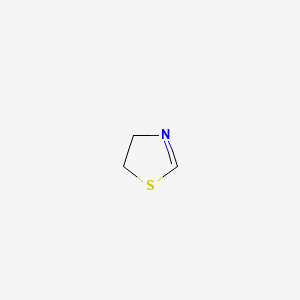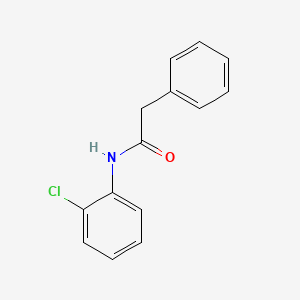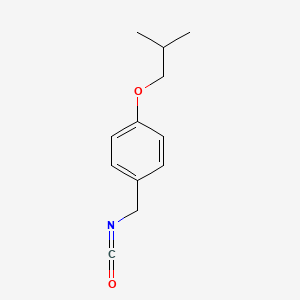
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isobutoxy group and an isocyanatomethyl group attached to a benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
The synthesis of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene typically involves the reaction of 4-(isocyanatomethyl)benzyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Reduction Reactions: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including pimavanserin, which is used to treat Parkinson’s disease psychosis.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Mecanismo De Acción
The mechanism of action of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is primarily related to its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urea and carbamate linkages in pharmaceuticals and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
1-Isocyanato-4-methylbenzene: This compound lacks the isobutoxy group, making it less versatile in certain applications.
1-Isocyanatomethyl-4-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
639863-75-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15NO2/c1-10(2)8-15-12-5-3-11(4-6-12)7-13-9-14/h3-6,10H,7-8H2,1-2H3 |
Clave InChI |
BPILZXNFTZZYJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CN=C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
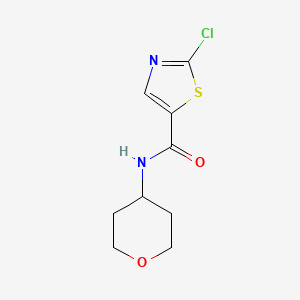

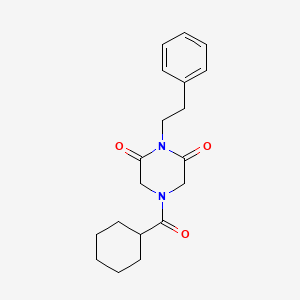
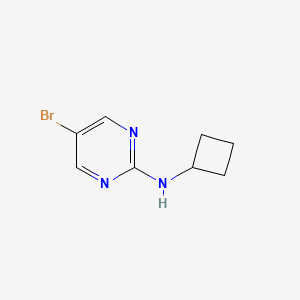
![1H-Pyrazole-3,5-diamine, 4-[(3-chlorophenyl)azo]-](/img/structure/B8809706.png)
